

Parp-1-IN-13: A Technical Overview of Preliminary In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on **Parp-1-IN-13**, a novel and potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document details the inhibitory activity, effects on cancer cell lines, and the elucidated mechanism of action of this compound, presenting the data in a clear and structured format for researchers and drug development professionals.

Core Inhibitory Activity

Parp-1-IN-13, also identified as compound 19c in its discovery publication, has demonstrated significant inhibitory potency against the PARP-1 enzyme.[1]

Table 1: Enzymatic Inhibition of PARP-1

Compound	Target	IC50 (nM)
Parp-1-IN-13	PARP-1	26

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

In Vitro Efficacy in Cancer Cell Lines



The cytotoxic effects of **Parp-1-IN-13** have been evaluated against a panel of human cancer cell lines. The compound exhibited broad anti-proliferative activity, with particular sensitivity observed in the SK-OV-3 ovarian cancer cell line.

Table 2: Anti-proliferative Activity of Parp-1-IN-13

Cell Line	Cancer Type	- IC50 (μM)
SK-OV-3	Ovarian Cancer	4.98

Further data on other cell lines from the source publication were not accessible for this review.

Mechanism of Action: A Dual Approach

The anti-cancer effects of **Parp-1-IN-13** are attributed to a multi-faceted mechanism of action that involves the inhibition of DNA repair and the subsequent induction of apoptosis.

Inhibition of DNA Single-Strand Break Repair

As a potent PARP-1 inhibitor, **Parp-1-IN-13** effectively blocks the catalytic activity of the PARP-1 enzyme.[1] This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains at sites of DNA single-strand breaks (SSBs), a critical step in the recruitment of DNA repair machinery. The accumulation of unrepaired SSBs leads to the stalling and collapse of replication forks, ultimately resulting in the formation of more cytotoxic DNA double-strand breaks (DSBs).[1]

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References

- 1. medchemexpress.com [medchemexpress.com]
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